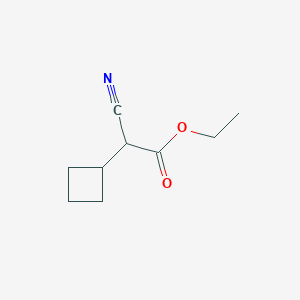
Ethyl2-cyano-2-cyclobutylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-cyclobutylacetate is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.
Preparation Methods
Ethyl 2-cyano-2-cyclobutylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with cyclobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
Ethyl 2-cyano-2-cyclobutylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The pathways involved can vary widely depending on the target and the specific biological context .
Comparison with Similar Compounds
- Ethyl cyanoacetate
- Ethyl 2-cyano-2-cyclopropylacetate
- Ethyl 2-cyano-2-cyclopentylacetate
These compounds can be used in similar applications but may exhibit different reactivity and selectivity based on their structural differences .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-cyano-2-cyclobutylacetate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-5H2,1H3 |
InChI Key |
IFZOQVIIABLAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















